molecular formula C12H16ClNO3 B8656914 TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE

TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE

Cat. No.: B8656914
M. Wt: 257.71 g/mol
InChI Key: AWTAHDOUKDPIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is an organic compound that features a benzyl alcohol group substituted with a chlorine atom and a tert-butoxycarbonyl (boc) protected amino group. This compound is of interest in organic synthesis due to its functional groups, which allow for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to start with 4-amino-benzylalcohol, protect the amino group using a boc protecting group, and then introduce the chlorine atom via electrophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE involves its functional groups. The boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The chlorine atom can undergo nucleophilic substitution, allowing the compound to be modified into different derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-(boc-amino)-benzylalcohol: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-4-amino-benzylalcohol: Lacks the boc protecting group, making it more reactive but less stable.

    2-Chloro-4-(boc-amino)-benzoic acid: An oxidized form of the compound.

Uniqueness

TERT-BUTYL (3-CHLORO-4-(HYDROXYMETHYL)PHENYL)CARBAMATE is unique due to the presence of both the boc-protected amino group and the chlorine atom, which provide a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[3-chloro-4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

AWTAHDOUKDPIEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of methyl-2-chloro-4-(bis-Boc-amino)-benzoate (491 mg) in THF (4 mL) was added lithium aluminum hydride (1.27 mL, 2M in THF), dropwise, the reaction mixture was stirred for 30 min and quenched with MeOH. The reaction mixture was diluted with EtOAc, the organic layer washed with saturated NH4Cl (1×), brine (1×), dried over Na2SO4 and volatiles removed. The residue was purified by column chromatography using 0-60% EtOAc/Hexanes to provide compound 2-chloro-4-(boc-amino)-benzylalcohol as a clear syrup (259 mg).
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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